5-Ethynylpicolinic acid is a bifunctional building block combining a bidentate N,O-chelating picolinic acid core with a terminal alkyne moiety at the 5-position. In industrial and advanced laboratory procurement, it is primarily sourced as a dual-reactivity precursor. The picolinic acid domain provides robust thermodynamic binding for transition metals and radiometals, while the ethynyl group serves as a highly efficient handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling [1]. This specific structural arrangement allows chemists to independently functionalize the molecule or attach it to complex biological targeting vectors without disrupting its metal-binding capabilities, making it a critical raw material for radiopharmaceuticals, luminescent metal-organic frameworks (LMOFs), and targeted kinase inhibitors [2].
Substituting 5-ethynylpicolinic acid with simpler or isomeric analogs introduces severe process and performance liabilities. Unfunctionalized picolinic acid completely lacks the alkyne handle, rendering it useless for click-chemistry bioconjugation or the formation of extended ethynide-bridged metal clusters[1]. Attempting to use 5-bromopicolinic acid as a cheaper alternative requires harsh palladium-catalyzed cross-coupling conditions that routinely degrade sensitive peptide or antibody payloads during late-stage functionalization. Furthermore, isomeric substitution with 6-ethynylpicolinic acid places the bulky alkyne (and any subsequent conjugate) adjacent to the pyridine nitrogen. This creates severe steric hindrance during metal coordination, drastically reducing the thermodynamic stability of the resulting metal complex and leading to premature demetallation in complex media [2].
When functionalizing delicate biological targeting vectors, 5-ethynylpicolinic acid enables mild, aqueous CuAAC click chemistry. Quantitative comparisons show that this alkyne-functionalized chelator achieves >85% conjugation yield at room temperature. In contrast, utilizing 5-bromopicolinic acid requires palladium-catalyzed cross-coupling at elevated temperatures, which degrades sensitive peptides and restricts yields to <40% [1].
| Evidence Dimension | Peptide conjugation yield and conditions |
| Target Compound Data | 5-Ethynylpicolinic acid: >85% yield via CuAAC (aqueous, 25°C, 1-2 hours) |
| Comparator Or Baseline | 5-Bromopicolinic acid: <40% yield via Pd-catalyzed coupling (organic solvent, >60°C, extensive peptide degradation) |
| Quantified Difference | >2x higher yield with complete preservation of peptide integrity |
| Conditions | Late-stage functionalization of azide-bearing targeting peptides |
Allows buyers to perform late-stage aqueous bioconjugation without the yield losses and purification bottlenecks associated with harsh cross-coupling.
The regiochemistry of the alkyne handle directly impacts the stability of the resulting metal complex. 5-Ethynylpicolinic acid projects the alkyne away from the N,O-binding pocket, maintaining >95% complex intactness in competitive serum assays. Conversely, the 6-ethynylpicolinic acid isomer introduces severe steric clash at the coordination site, reducing intact complex retention to <60% under identical conditions [1].
| Evidence Dimension | Radiometal/Transition metal complex stability (in vitro serum stability) |
| Target Compound Data | 5-Ethynylpicolinic acid: >95% intact complex at 24 hours |
| Comparator Or Baseline | 6-Ethynylpicolinic acid: <60% intact complex at 24 hours |
| Quantified Difference | >35% higher complex retention in competitive media |
| Conditions | Incubation of M(III) or M(I) complexes in human serum at 37°C |
Ensures that procured chelators form stable metal complexes suitable for in vivo diagnostic applications without premature demetallation.
In the synthesis of complex small-molecule therapeutics, such as RET kinase inhibitors, 5-ethynylpicolinic acid provides orthogonal reactivity between the carboxylic acid and the alkyne. This allows for single-step selective functionalizations. Using unfunctionalized or symmetrically halogenated pyridines (e.g., 2,5-dibromopyridine) requires 3 to 4 steps of sequential regioselective couplings and protection/deprotection cycles to achieve the same structural complexity [1].
| Evidence Dimension | Synthetic step count for dual-functionalized pyridine cores |
| Target Compound Data | 5-Ethynylpicolinic acid: 1-step selective functionalization |
| Comparator Or Baseline | 2,5-Dibromopyridine: 3-4 steps (requires protection/deprotection) |
| Quantified Difference | Eliminates 2-3 synthetic steps and associated purification losses |
| Conditions | Synthesis of multi-ring API scaffolds (e.g., RET or beta-secretase inhibitors) |
Significantly reduces manufacturing time and reagent costs when procuring building blocks for complex small-molecule APIs.
The dual coordination capacity of 5-ethynylpicolinic acid (utilizing both the carboxylate/pyridine and the ethynide group) is critical for assembling highly ordered, luminescent networks. Frameworks constructed with this compound achieve phosphorescence quantum yields up to 22%. Unfunctionalized picolinic acid cannot form these extended ethynide-bridged networks, resulting in standard low-nuclearity complexes with <1% quantum yields [1].
| Evidence Dimension | Phosphorescence quantum yield (PLQY) of Ag(I) frameworks |
| Target Compound Data | 5-Ethynylpicolinic acid: Up to 22% PLQY in highly ordered Ag12 cluster networks |
| Comparator Or Baseline | Unfunctionalized Picolinic acid: <1% PLQY (fails to form extended ethynide-bridged networks) |
| Quantified Difference | >20-fold increase in phosphorescence quantum yield |
| Conditions | Solid-state photoluminescence of Ag(I) coordination polymers at ambient temperature |
Provides the necessary dual-coordination modes required to procure high-efficiency luminescent metal-organic frameworks (LMOFs).
Due to its high thermodynamic stability and lack of steric hindrance at the metal-binding pocket, 5-ethynylpicolinic acid is utilized as a bifunctional chelator for radiometals (e.g., Tc-99m, Re, Cu-64). The alkyne handle allows for subsequent click-conjugation to disease-targeting peptides without compromising the metal core[1].
The compound's compatibility with mild, aqueous CuAAC click chemistry makes it a highly effective reagent for late-stage functionalization of sensitive biologicals, avoiding the degradation issues associated with palladium-catalyzed cross-coupling of halogenated analogs [2].
In pharmaceutical manufacturing, the orthogonal reactivity of the alkyne and carboxylic acid groups streamlines the synthesis of complex multi-ring API scaffolds, such as RET and beta-secretase inhibitors, by eliminating multiple protection and deprotection steps [1].
The ability of the ethynyl group to form extended silver-ethynide bridges, combined with the picolinate chelating moiety, enables the construction of high-nuclearity Ag(I) clusters with exceptional solid-state phosphorescence quantum yields for optoelectronic applications [2].
Irritant